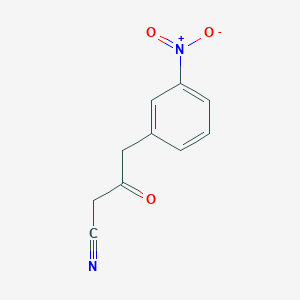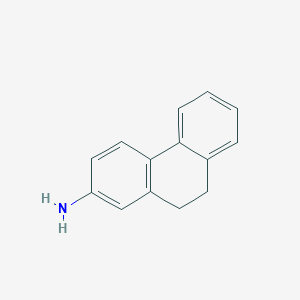
Toluene, trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene, trifluoro- is an aromatic compound characterized by the presence of two fluorine atoms and one fluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Toluene, trifluoro- can be synthesized through various methods. One common approach involves the fluorination of 1,2-difluorobenzene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the Balz-Schiemann reaction, where diazonium tetrafluoroborate salts are converted to their corresponding fluorides .
Industrial Production Methods: Industrial production of Toluene, trifluoro- typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions: Toluene, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield fluorinated toluenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Substitution: Fluorinated phenols or anilines.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated toluenes
科学的研究の応用
Toluene, trifluoro- has a wide range of applications in scientific research:
作用機序
The mechanism by which Toluene, trifluoro- exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
1,2-Difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1,3-Difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
Uniqueness: Toluene, trifluoro- is unique due to the presence of both fluorine atoms and a fluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex fluorinated compounds and enhance its utility in various applications .
特性
分子式 |
C7H5F3 |
|---|---|
分子量 |
146.11 g/mol |
IUPAC名 |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
InChIキー |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)



![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)




